

# Technical Support Center: Troubleshooting Fungal Resistance to Azoxystrobin-Based Fungicides

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (Z)-Azoxystrobin

Cat. No.: B15611882

[Get Quote](#)

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding fungal resistance to azoxystrobin and other QoI (Quinone outside Inhibitor) fungicides.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for azoxystrobin?

A1: Azoxystrobin is a systemic fungicide belonging to the strobilurin class.<sup>[1]</sup> Its primary mode of action is the inhibition of mitochondrial respiration in fungi.<sup>[2][3]</sup> It specifically binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.<sup>[1][2]</sup> This binding blocks electron transfer between cytochrome b and cytochrome c1, which halts the production of ATP, the essential energy currency for fungal cellular processes.<sup>[4][5]</sup> The disruption of energy production ultimately prevents fungal spore germination and mycelial growth.<sup>[5][6]</sup>

Q2: What are the primary mechanisms of fungal resistance to azoxystrobin?

A2: Fungal resistance to azoxystrobin primarily occurs through two main mechanisms:

- Target Site Modification: This is the most common mechanism and involves point mutations in the mitochondrial cytochrome b gene (CYTB).<sup>[2][7][8]</sup> These mutations alter the amino

acid sequence of the cytochrome b protein, reducing the binding affinity of azoxystrobin to its target site.<sup>[8]</sup> The most frequently reported mutations are:

- G143A: A substitution of glycine (G) with alanine (A) at codon 143, which typically confers a high level of resistance.<sup>[7][8][9]</sup>
- F129L: A replacement of phenylalanine (F) with leucine (L) at codon 129, which usually results in a moderate level of resistance.<sup>[7][8][9]</sup>
- Activation of Alternative Oxidase (AOX) Pathway: Fungi can possess an alternative oxidase (AOX) pathway that bypasses the cytochrome bc1 complex (Complex III) in the electron transport chain.<sup>[10][11][12]</sup> This pathway is insensitive to strobilurin fungicides.<sup>[10][13]</sup> When the primary respiratory pathway is blocked by azoxystrobin, some fungi can induce the AOX pathway to continue a lower level of ATP production, allowing them to survive.<sup>[11]</sup> Salicylhydroxamic acid (SHAM) is a known inhibitor of the AOX pathway and can be used experimentally to investigate its role in resistance.<sup>[10][11]</sup>

**Q3: How can I determine if my fungal strain is resistant to azoxystrobin?**

**A3: You can determine resistance through a combination of phenotypic and genotypic assays:**

- **Phenotypic Assay (Fungicide Sensitivity Assay):** This involves determining the Effective Concentration to inhibit 50% of growth (EC50) of your fungal strain on media amended with varying concentrations of azoxystrobin. A significant increase in the EC50 value compared to a known sensitive (wild-type) strain indicates resistance.<sup>[14][15][16]</sup>
- **Genotypic Assay (Molecular Detection):** This involves sequencing the cytochrome b (CYTB) gene to identify known resistance-conferring mutations, such as G143A or F129L.<sup>[17][18]</sup> PCR-based methods like allele-specific PCR or PCR-RFLP can also be used for rapid detection of these specific mutations.<sup>[18][19]</sup>

## Troubleshooting Guides

**Problem: My azoxystrobin treatment is ineffective in controlling fungal growth in my experiments.**

This guide will walk you through a logical workflow to determine the cause of the treatment failure.



[Click to download full resolution via product page](#)

Troubleshooting workflow for azoxystrobin resistance.

## Data Presentation

The following tables summarize typical EC50 values for azoxystrobin against sensitive and resistant fungal strains, highlighting the impact of specific mutations.

Table 1: Azoxystrobin Sensitivity in *Cercospora nicotianae*

| Sensitivity Level   | Genotype (CYTB Mutation) | EC50 Range (µg/ml) |
|---------------------|--------------------------|--------------------|
| High Sensitivity    | Wild-Type                | < 0.08[17]         |
| Moderate Resistance | F129L                    | 0.14 - 0.64[17]    |
| High Resistance     | G143A                    | > 1.18[17]         |

Table 2: Azoxystrobin and Trifloxystrobin Sensitivity in *Pyricularia grisea*

| Genotype (CYTB Mutation) | Fungicide       | Mean EC50 (µg/ml) |
|--------------------------|-----------------|-------------------|
| Wild-Type                | Azoxystrobin    | 0.03              |
| F129L                    | Azoxystrobin    | 0.44              |
| G143A                    | Azoxystrobin    | 15.6              |
| Wild-Type                | Trifloxystrobin | 0.02              |
| F129L                    | Trifloxystrobin | 0.15              |
| G143A                    | Trifloxystrobin | 1.8               |

Data derived from studies on *Pyricularia grisea*, demonstrating the significant increase in resistance conferred by the G143A mutation compared to F129L.

[9]

## Experimental Protocols

### Protocol 1: Fungicide Sensitivity Assay (EC50 Determination) via Agar Dilution

This protocol is used to determine the concentration of azoxystrobin that inhibits fungal growth by 50%.[\[15\]](#)[\[20\]](#)[\[21\]](#)

#### Materials:

- Fungal isolates (test strains and a known sensitive control)
- Potato Dextrose Agar (PDA) or other suitable growth medium
- Azoxyxstrobin stock solution (e.g., 1 mg/ml in acetone or DMSO)
- Sterile petri dishes (90 mm)
- Sterile scalpel or cork borer (5 mm diameter)
- Incubator

#### Procedure:

- Prepare Fungicide-Amended Media:
  - Prepare a series of azoxystrobin concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/ml).
  - Autoclave the growth medium and cool it to approximately 50-55°C in a water bath.
  - Add the appropriate volume of azoxystrobin stock solution to the molten agar to achieve the desired final concentrations. Ensure thorough mixing.
  - Pour the amended agar into sterile petri dishes and allow them to solidify.
- Inoculation:
  - From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile scalpel or cork borer.

- Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended plate.
- Prepare at least three replicate plates for each concentration and for each fungal isolate.

- Incubation:
  - Incubate the plates at the optimal temperature for the specific fungus in the dark.
  - Incubate until the fungal colony on the control plate (0 µg/ml) has reached approximately 70-80% of the plate diameter.
- Data Collection and Analysis:
  - Measure the diameter of the fungal colony in two perpendicular directions for each plate.
  - Calculate the average diameter and subtract the diameter of the initial mycelial plug (5 mm).
  - Calculate the percentage of growth inhibition for each concentration relative to the control (0 µg/ml).
  - Use statistical software to perform a probit or logistic regression analysis to determine the EC50 value.

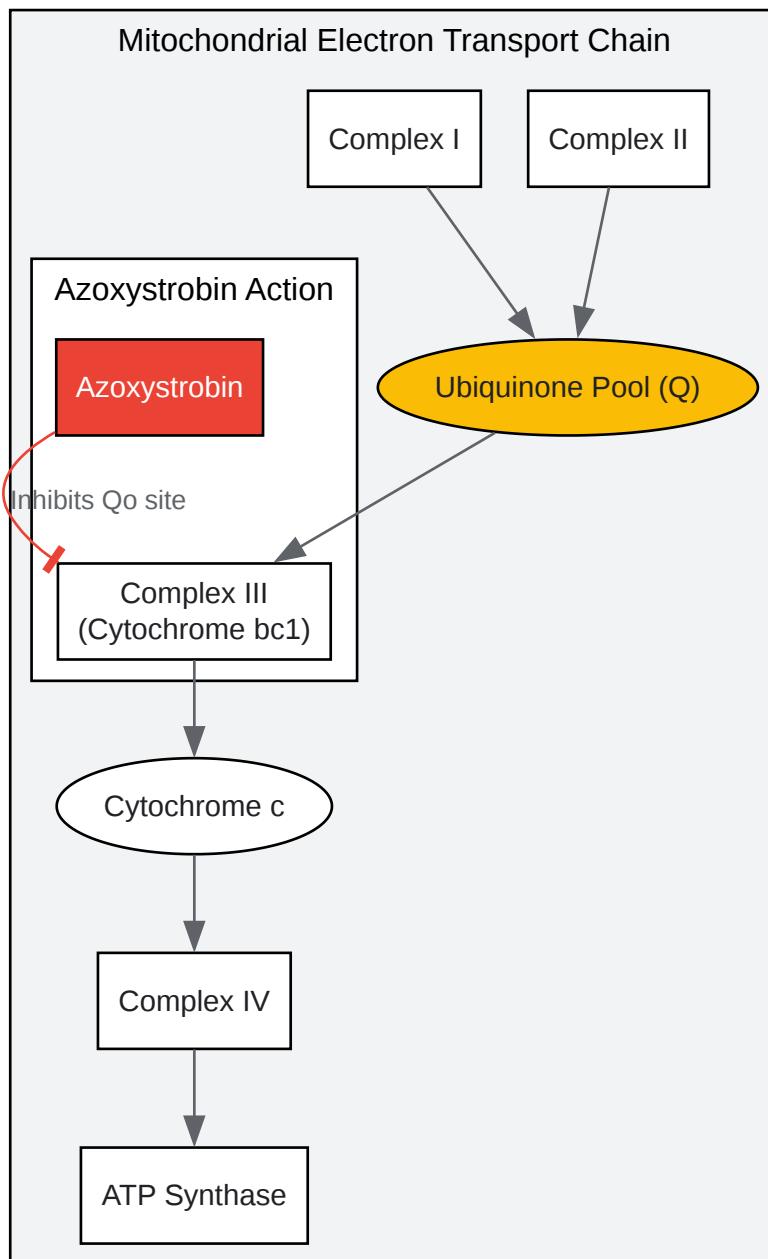
## Protocol 2: Molecular Detection of CYTB Gene Mutations

This protocol outlines the general workflow for identifying the G143A and F129L mutations.

### 1. DNA Extraction:

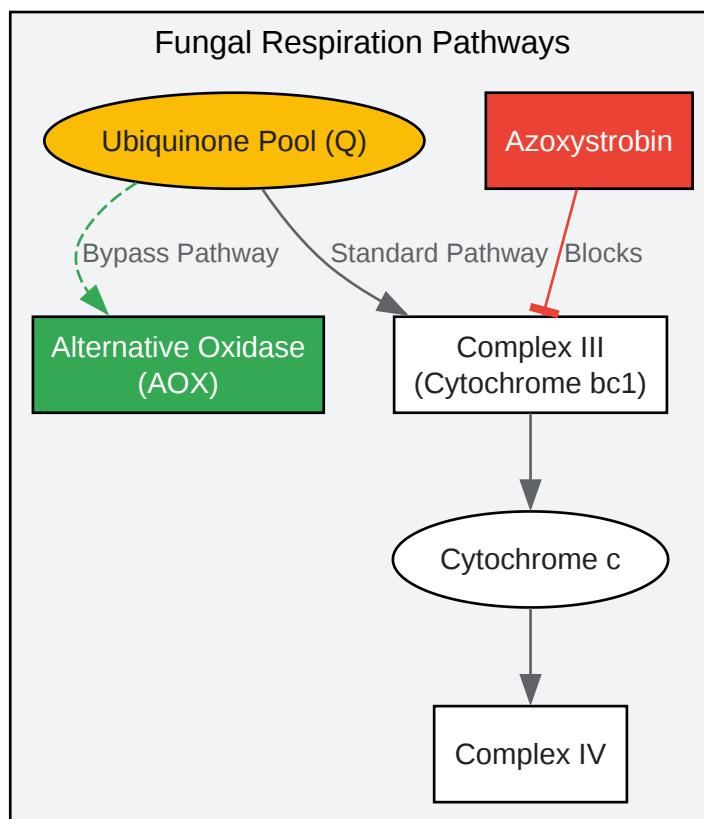
- Grow the fungal isolate in a liquid medium or on solid agar.
- Harvest the mycelium and extract genomic DNA using a suitable fungal DNA extraction kit or a standard CTAB protocol.

### 2. PCR Amplification of the CYTB Gene:


- Design primers that flank the regions of the CYTB gene containing codons 129 and 143.[\[17\]](#)
- Perform a standard PCR using the extracted genomic DNA as a template.
- PCR Reaction Mix (Example):
  - 5 µl 10x PCR Buffer
  - 1 µl dNTPs (10 mM)
  - 1 µl Forward Primer (10 µM)
  - 1 µl Reverse Primer (10 µM)
  - 0.5 µl Taq DNA Polymerase
  - 1 µl gDNA (50-100 ng)
  - Water to 50 µl
- PCR Cycling Conditions (Example):
  - Initial denaturation: 95°C for 5 min
  - 35 cycles of:
    - Denaturation: 94°C for 30 sec
    - Annealing: 55-60°C for 30 sec (optimize for primers)
    - Extension: 72°C for 1 min
  - Final extension: 72°C for 10 min

### 3. Sequencing and Analysis:

- Purify the PCR product to remove primers and dNTPs.
- Send the purified PCR product for Sanger sequencing.


- Align the resulting sequence with a known sensitive (wild-type) CYTB gene sequence to identify any nucleotide changes at codons 129 and 143.

## Visualizations



[Click to download full resolution via product page](#)

Mechanism of action of azoxystrobin fungicide.



[Click to download full resolution via product page](#)

Role of Alternative Oxidase (AOX) in resistance.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pomaistech.com](http://pomaistech.com) [pomaistech.com]
- 2. Mechanisms of resistance to QoI fungicides in phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azoxystrobin (Azoxystrobin) - Cultivar Magazine [revistacultivar.com]
- 4. Azoxystrobin - Wikipedia [en.wikipedia.org]

- 5. Azoxystrobin | C22H17N3O5 | CID 3034285 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 6. [sipcam-oxon.com](http://sipcam-oxon.com) [[sipcam-oxon.com](http://sipcam-oxon.com)]
- 7. Molecular Mechanisms Underlying Fungicide Resistance in Citrus Postharvest Green Mold - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 8. [benchchem.com](http://benchchem.com) [[benchchem.com](http://benchchem.com)]
- 9. Field Resistance to Strobilurin (Q(o)I) Fungicides in *Pyricularia grisea* Caused by Mutations in the Mitochondrial Cytochrome b Gene - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 10. A critical evaluation of the role of alternative oxidase in the performance of strobilurin and related fungicides acting at the Qo site of complex III - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 11. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 12. Alternative Oxidase: A Potential Target for Controlling Aflatoxin Contamination and Propagation of *Aspergillus flavus* - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 13. Alternative oxidase - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 14. [apsjournals.apsnet.org](http://apsjournals.apsnet.org) [[apsjournals.apsnet.org](http://apsjournals.apsnet.org)]
- 15. [agristudentbikash.wordpress.com](http://agristudentbikash.wordpress.com) [[agristudentbikash.wordpress.com](http://agristudentbikash.wordpress.com)]
- 16. Fungicide resistance assays for fungal plant pathogens - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 17. [apsjournals.apsnet.org](http://apsjournals.apsnet.org) [[apsjournals.apsnet.org](http://apsjournals.apsnet.org)]
- 18. A molecular mechanism of azoxystrobin resistance in *Penicillium digitatum* UV mutants and a PCR-based assay for detection of azoxystrobin-resistant strains in packing- or store-house isolates - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 19. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 20. [apsjournals.apsnet.org](http://apsjournals.apsnet.org) [[apsjournals.apsnet.org](http://apsjournals.apsnet.org)]
- 21. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- To cite this document: BenchChem. [Technical Support Center: Troubleshooting Fungal Resistance to Azoxystrobin-Based Fungicides]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15611882#troubleshooting-fungal-resistance-to-azoxystrobin-based-fungicides>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)